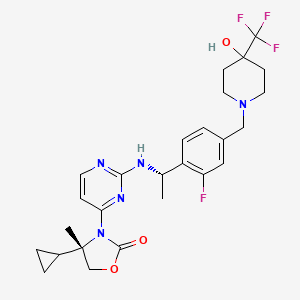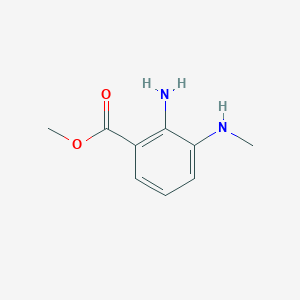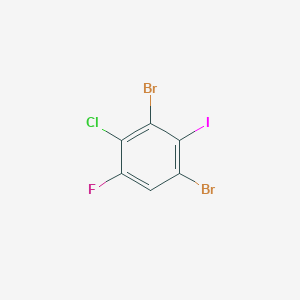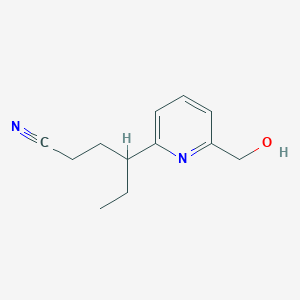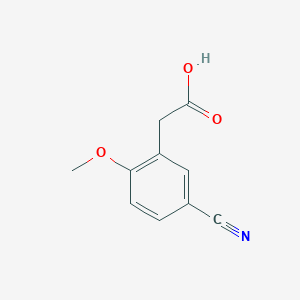![molecular formula C55H51Au3F3O4P3S+3 B13090981 Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate is a gold(I) complex that features three gold atoms coordinated to triphenylphosphine ligands and an oxonium ion. This compound is known for its unique structural properties and its applications in various fields, including catalysis and antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate typically involves the reaction of gold(I) chloride with triphenylphosphine in the presence of an oxidizing agent. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature and atmospheric conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive gold compounds and solvents used in the process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The gold(I) centers can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: Ligand exchange reactions where triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve the use of other phosphine ligands or nitrogen-based ligands under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including propargyl Claisen rearrangements.
Antiviral Research: The compound has shown promising antiviral activity against viruses such as the Chikungunya virus.
Anticancer Research: Gold(I) complexes, including this compound, are being explored for their potential anticancer properties.
Material Science: The unique properties of gold complexes make them useful in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. In antiviral research, the compound binds to double-stranded RNA, an essential biomolecule for viral replication, thereby inhibiting the replication process . In catalysis, the gold centers facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxotris[(triphenylphosphine)gold] tetrafluoroborate
- (Triphenylphosphine)gold(I) trifluoroacetate
- (Triphenylphosphine)gold(I) trichlorothioacetate
Uniqueness
Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate is unique due to its specific coordination environment and the presence of three gold atoms. This structure imparts distinct reactivity and stability compared to other gold(I) complexes. Its ability to act as a catalyst in a variety of reactions and its potent antiviral activity further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C55H51Au3F3O4P3S+3 |
|---|---|
Molekulargewicht |
1548.9 g/mol |
IUPAC-Name |
oxidanium;gold;trifluoromethanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CHF3O3S.3Au.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;;;;/h3*1-15H;(H,5,6,7);;;;1H2/p+3 |
InChI-Schlüssel |
UEBWEMYDDQSBIB-UHFFFAOYSA-Q |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[OH3+].[Au].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


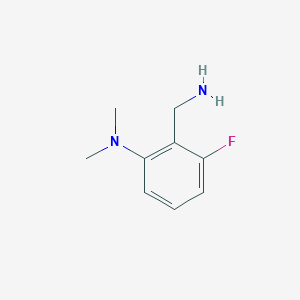
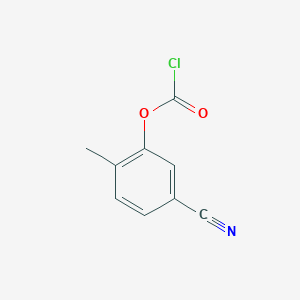
![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
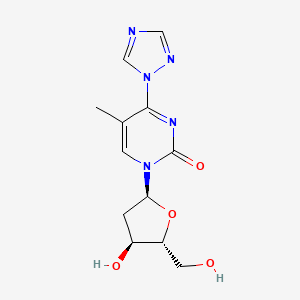
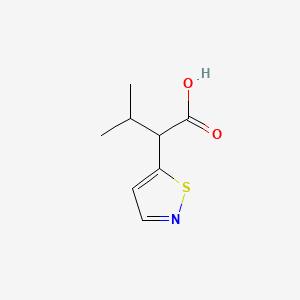
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)

